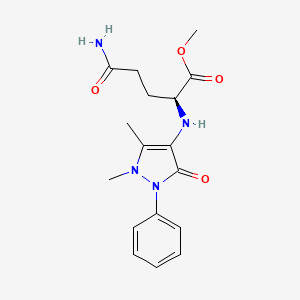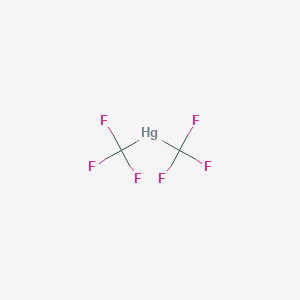
Bis(trifluoromethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoromethyl)mercury is an organomercury compound with the chemical formula Hg(CF₃)₂. It is known for its unique properties and reactivity, making it a valuable compound in various chemical processes and research applications. The compound consists of a mercury atom bonded to two trifluoromethyl groups, which impart distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl)mercury can be synthesized through the pyrolysis of mercury trifluoroacetate and phenylmercury trifluoroacetate in the presence of potassium carbonate (K₂CO₃). This method yields this compound and phenyltrifluoromethylmercury in high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of mercury trifluoroacetate as a precursor, which is then subjected to pyrolysis under controlled conditions to produce the desired compound .
化学反応の分析
Types of Reactions: Bis(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with organometallic compounds, such as methyl (trifluoromethyl)-stannanes and -plumbanes.
Cleavage Reactions: Cleavage of the metal-metal bond can occur, leading to the formation of mixed trifluoromethyl-methyl derivatives.
Common Reagents and Conditions:
Conditions: Reactions often involve the exchange of one trifluoromethyl group with a methyl group under specific conditions.
Major Products:
Mixed Trifluoromethyl-Methyl Derivatives: These are formed through the exchange reactions with organometallic compounds.
科学的研究の応用
Bis(trifluoromethyl)mercury has several scientific research applications, including:
Source of Difluorocarbene: The compound can serve as a readily available source of difluorocarbene, which is valuable in various organic synthesis processes.
Pharmaceuticals and Agrochemicals: The trifluoromethyl group plays a significant role in the development of pharmaceuticals and agrochemicals due to its unique properties.
Material Science: The compound is used in the synthesis of materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which bis(trifluoromethyl)mercury exerts its effects involves the cleavage of the metal-metal bond and the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The trifluoromethyl groups contribute to the compound’s reactivity and stability .
類似化合物との比較
Phenyltrifluoromethylmercury: This compound is similar in structure but contains a phenyl group instead of a second trifluoromethyl group.
Methyl (trifluoromethyl)-stannanes and -plumbanes: These compounds contain tin or lead atoms bonded to trifluoromethyl groups and exhibit similar reactivity.
Uniqueness: Bis(trifluoromethyl)mercury is unique due to its ability to serve as a source of difluorocarbene and its distinct reactivity with organometallic compounds. The presence of two trifluoromethyl groups imparts specific chemical properties that differentiate it from other similar compounds .
特性
CAS番号 |
371-76-6 |
|---|---|
分子式 |
C2F6Hg |
分子量 |
338.60 g/mol |
IUPAC名 |
bis(trifluoromethyl)mercury |
InChI |
InChI=1S/2CF3.Hg/c2*2-1(3)4; |
InChIキー |
JBIKOPZNNQPZLH-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)[Hg]C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
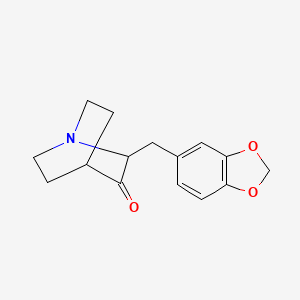
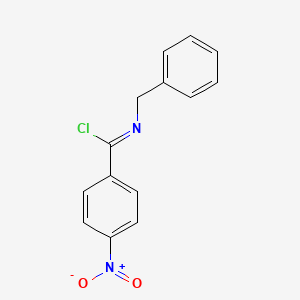
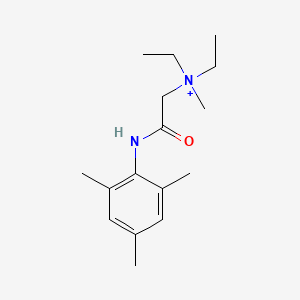
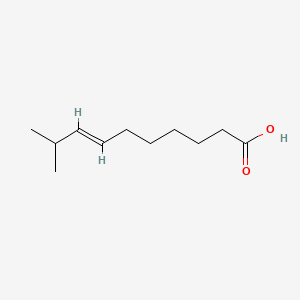
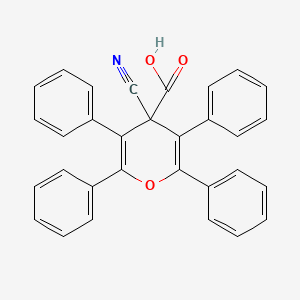
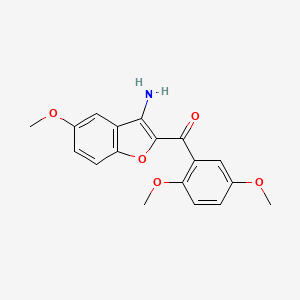
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
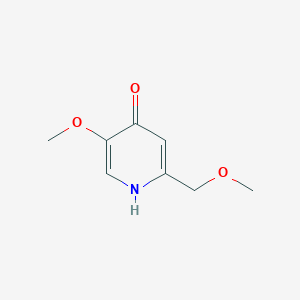
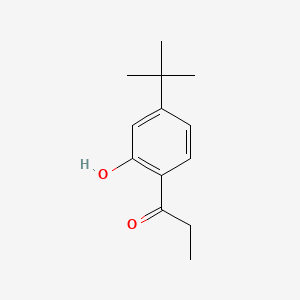
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
